molecular formula C7H10N2O B3065733 2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile CAS No. 59790-97-5

2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile

Cat. No.: B3065733
CAS No.: 59790-97-5
M. Wt: 138.17 g/mol
InChI Key: OYTFPWHEAJWOPI-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile is a heterocyclic compound with a unique structure that includes both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3-butenenitrile with acetone in the presence of a base can yield the desired compound through an intramolecular cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and controlled reaction conditions is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile involves its interaction with various molecular targets. The amino and nitrile groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to participate in specific biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one: Known for its aroma and flavor properties.

    2,5-Dimethylfuran: Used as a biofuel and in the synthesis of other chemicals.

    2-Amino-4,5-dimethylfuran-3-carbonitrile: A closely related compound with similar chemical properties.

Properties

IUPAC Name

5-amino-2,3-dimethyl-2,3-dihydrofuran-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-5(2)10-7(9)6(4)3-8/h4-5H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTFPWHEAJWOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=C1C#N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511560
Record name 2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59790-97-5
Record name 2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 2
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 3
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 4
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 5
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile
Reactant of Route 6
2-Amino-4,5-dimethyl-4,5-dihydrofuran-3-carbonitrile

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